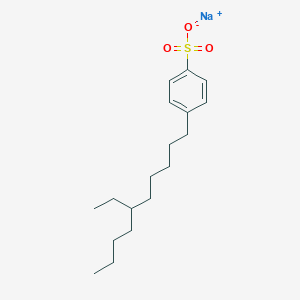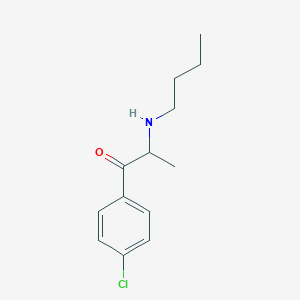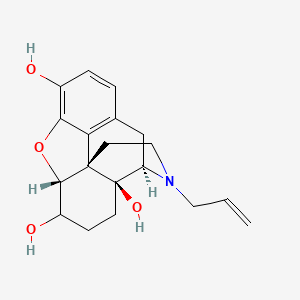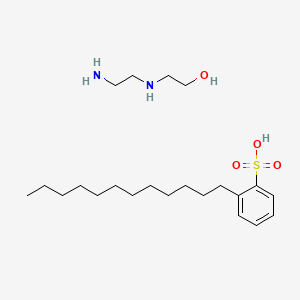
2-(2-aminoethylamino)ethanol;2-dodecylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-aminoethylamino)ethanol and 2-dodecylbenzenesulfonic acid are two distinct chemical compounds. 2-(2-aminoethylamino)ethanol is a linear molecule with primary and secondary amine groups, often used in various chemical reactions and industrial applications . 2-dodecylbenzenesulfonic acid is a surfactant commonly used in detergents and cleaning products due to its ability to lower surface tension and emulsify oils .
Vorbereitungsmethoden
2-(2-aminoethylamino)ethanol
Synthetic Routes and Reaction Conditions: : This compound can be synthesized through the reaction of ethylenediamine with ethylene oxide under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: : Industrially, 2-(2-aminoethylamino)ethanol is produced in large reactors where the reaction conditions are optimized for maximum yield and purity. The product is then purified through distillation and other separation techniques .
2-dodecylbenzenesulfonic acid
Synthetic Routes and Reaction Conditions: : This compound is synthesized by sulfonating dodecylbenzene with sulfur trioxide or oleum . The reaction is exothermic and requires careful control of temperature and reactant concentrations to prevent side reactions.
Industrial Production Methods: : In industrial settings, the sulfonation process is carried out in continuous reactors, and the product is neutralized with a base to form the corresponding sulfonate salt, which is then purified and dried .
Analyse Chemischer Reaktionen
2-(2-aminoethylamino)ethanol
Types of Reactions: : This compound undergoes various reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: : Common reagents include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions . Substitution reactions often involve halogenating agents.
Major Products: : The major products depend on the type of reaction. For example, oxidation can produce corresponding aldehydes or acids, while reduction can yield simpler amines .
2-dodecylbenzenesulfonic acid
Types of Reactions: : This compound primarily undergoes sulfonation and neutralization reactions .
Common Reagents and Conditions: : Sulfur trioxide or oleum is used for sulfonation, and bases like sodium hydroxide are used for neutralization .
Major Products: : The major product is the corresponding sulfonate salt, which is widely used in detergents and cleaning agents .
Wissenschaftliche Forschungsanwendungen
2-(2-aminoethylamino)ethanol
This compound is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: In the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: As a precursor for pharmaceuticals and in drug delivery systems.
Industry: In the production of surfactants, corrosion inhibitors, and other industrial chemicals.
2-dodecylbenzenesulfonic acid
This compound is primarily used in:
Wirkmechanismus
2-(2-aminoethylamino)ethanol
The mechanism of action involves its ability to form hydrogen bonds and interact with various molecular targets. It can act as a nucleophile in substitution reactions and as a ligand in coordination complexes .
2-dodecylbenzenesulfonic acid
The mechanism of action is primarily based on its surfactant properties. It lowers the surface tension of water, allowing it to emulsify oils and solubilize hydrophobic compounds .
Vergleich Mit ähnlichen Verbindungen
2-(2-aminoethylamino)ethanol
Similar Compounds: : Ethylenediamine, monoethanolamine, and diethanolamine . Uniqueness : The presence of both primary and secondary amine groups makes it more versatile in chemical reactions compared to similar compounds .
2-dodecylbenzenesulfonic acid
Similar Compounds: : Sodium dodecyl sulfate, linear alkylbenzene sulfonates . Uniqueness : Its strong surfactant properties and ability to form stable emulsions make it particularly effective in cleaning applications .
Eigenschaften
CAS-Nummer |
68084-55-9 |
|---|---|
Molekularformel |
C22H42N2O4S |
Molekulargewicht |
430.6 g/mol |
IUPAC-Name |
2-(2-aminoethylamino)ethanol;2-dodecylbenzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S.C4H12N2O/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;5-1-2-6-3-4-7/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);6-7H,1-5H2 |
InChI-Schlüssel |
QMHROMVHGYEQOV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.C(CNCCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


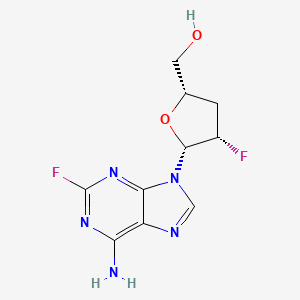
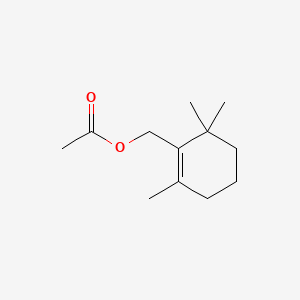

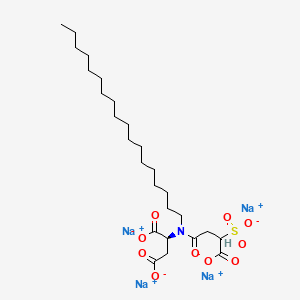
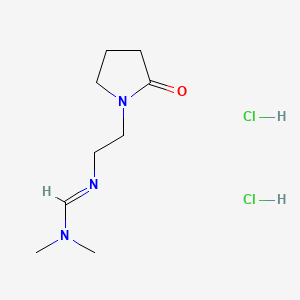
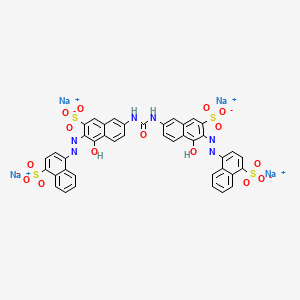
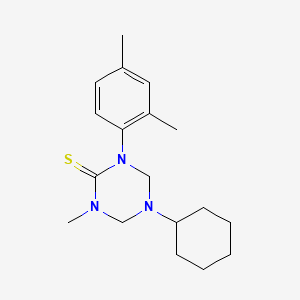
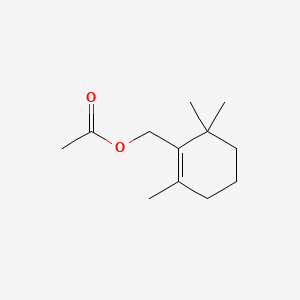
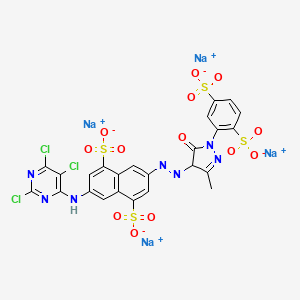
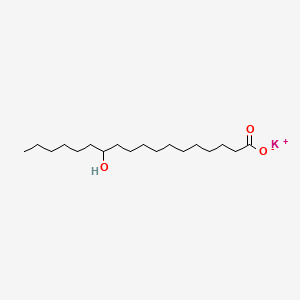
![1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid](/img/structure/B12781460.png)
